

An In-depth Technical Guide to 1-(3-Chloro-4-methylphenyl)urea

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Compound of Interest

Compound Name: 1-(3-Chloro-4-methylphenyl)urea

Cat. No.: B1361084

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UIPAC Name: **1-(3-Chloro-4-methylphenyl)urea**

This technical guide provides a comprehensive overview of **1-(3-Chloro-4-methylphenyl)urea**, a compound of interest in agrochemical and pharmaceutical research. The document details its chemical properties, a robust synthesis protocol, and its biological significance, particularly as a potential kinase inhibitor.

Chemical Identity and Properties

1-(3-Chloro-4-methylphenyl)urea belongs to the class of phenylurea compounds. These structures are characterized by a urea core substituted with a phenyl ring. The specific substitutions on the phenyl ring, in this case, a chlorine atom at the 3-position and a methyl group at the 4-position, are crucial for its chemical behavior and biological activity.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	590393-14-9	[1][2]
Molecular Formula	C ₈ H ₉ ClN ₂ O	Calculated
Molecular Weight	184.62 g/mol	Calculated
Appearance	White to off-white solid (predicted)	General knowledge of ureas[3]
Melting Point	Not available	General knowledge of phenylureas
Boiling Point	Not available	
Solubility	Sparingly soluble in water, soluble in organic solvents like acetone, ethanol.	
XlogP (Predicted)	2.6	[4]

Table 2: Analytical Data for Structural Elucidation (Predicted)

Technique	Data
¹ H NMR (DMSO-d ₆)	δ ~8.5 (s, 1H, Ar-NH), ~7.5 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~7.1 (dd, 1H, Ar-H), ~6.0 (s, 2H, -NH ₂), ~2.2 (s, 3H, -CH ₃).
¹³ C NMR (DMSO-d ₆)	δ ~156 (C=O), ~138 (Ar-C), ~132 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~120 (Ar-C), ~118 (Ar-C), ~19 (-CH ₃).
IR (KBr, cm ⁻¹)	~3400-3200 (N-H stretching), ~1650 (C=O stretching, Amide I), ~1550 (N-H bending, Amide II), ~810 (C-H out-of-plane bending for substituted benzene).
Mass Spec (EI)	m/z 184/186 (M ⁺ , chlorine isotope pattern), 141 (M-NHCO) ⁺ , 125 (M-NH ₂ CONH) ⁺ .

Note: Predicted analytical data is based on the known spectra of structurally similar compounds, such as 1-(3-Chloro-4-methylphenyl)-3-methyl-urea and other aryl ureas.^{[5][6][7]}

Synthesis Protocol

The most common and efficient method for synthesizing N-aryl ureas is the reaction of an aryl isocyanate with ammonia.^[8] This protocol details the preparation of **1-(3-Chloro-4-methylphenyl)urea** from the corresponding isocyanate.

Materials and Reagents

- 3-Chloro-4-methylphenyl isocyanate
- Aqueous ammonia (28-30%)
- Acetone
- Deionized water
- Hydrochloric acid (1 M)
- Buchner funnel and filter paper
- Magnetic stirrer and hotplate

Experimental Procedure

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.68 g (10 mmol) of 3-chloro-4-methylphenyl isocyanate in 20 mL of acetone. Stir the solution at room temperature until the isocyanate is fully dissolved.
- **Nucleophilic Addition:** While stirring vigorously, slowly add 5 mL of concentrated aqueous ammonia to the isocyanate solution. The reaction is exothermic, and a white precipitate will begin to form immediately.
- **Reaction Completion:** Continue stirring the mixture at room temperature for 1 hour to ensure the reaction goes to completion.

- **Product Isolation:** After 1 hour, add 30 mL of deionized water to the reaction mixture to fully precipitate the product. Cool the mixture in an ice bath for 15 minutes.
- **Filtration and Washing:** Collect the white solid product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of 20 mL cold deionized water to remove any unreacted ammonia and salts.
- **Drying:** Dry the product in a vacuum oven at 60°C to a constant weight.
- **(Optional) Recrystallization:** For higher purity, the crude product can be recrystallized from an ethanol/water mixture.

Characterization

The identity and purity of the synthesized **1-(3-Chloro-4-methylphenyl)urea** should be confirmed using the analytical techniques outlined in Table 2 (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Biological Activity and Mechanism of Action

Phenylurea derivatives are a versatile class of compounds with applications ranging from herbicides to pharmaceuticals.^[9]

Herbicidal Activity

Many phenylurea compounds are potent herbicides that act by inhibiting photosynthesis.^[9] They block the electron transport chain in Photosystem II (PSII) by binding to the D1 protein, which disrupts the plant's ability to produce energy, leading to cell damage and death.^[9]

Anticancer Potential: Kinase Inhibition

In recent years, diaryl ureas have emerged as a significant scaffold in the development of kinase inhibitors for cancer therapy.^[10] A prominent example is Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers. These compounds typically target the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.^[11]

1-(3-Chloro-4-methylphenyl)urea shares structural similarities with the core of many Raf kinase inhibitors. The urea moiety is critical for binding to the kinase active site, forming key hydrogen bonds with the protein backbone. The substituted phenyl ring occupies a hydrophobic pocket, and the specific substitution pattern is crucial for potency and selectivity. It is hypothesized that **1-(3-Chloro-4-methylphenyl)urea** acts as a Type II inhibitor, binding to the inactive "DFG-out" conformation of the kinase.

Table 3: Representative IC₅₀ Values for Phenylurea-based Raf Kinase Inhibitors

Compound	Target Kinase	IC ₅₀ (nM)	Cell Line
LY3009120 (Pan-Raf Inhibitor)	ARAF	44	A375
LY3009120 (Pan-Raf Inhibitor)	BRAF	31-47	A375
LY3009120 (Pan-Raf Inhibitor)	CRAF	42	A375
Rafoxanide	BRAF V600E	70	In vitro assay
Compound 7a (diaryl urea)	BRAF	110	In vitro assay

Data from related phenylurea compounds illustrate the potential for this chemical class to potently inhibit Raf kinases.[\[8\]](#)[\[9\]](#)[\[10\]](#)

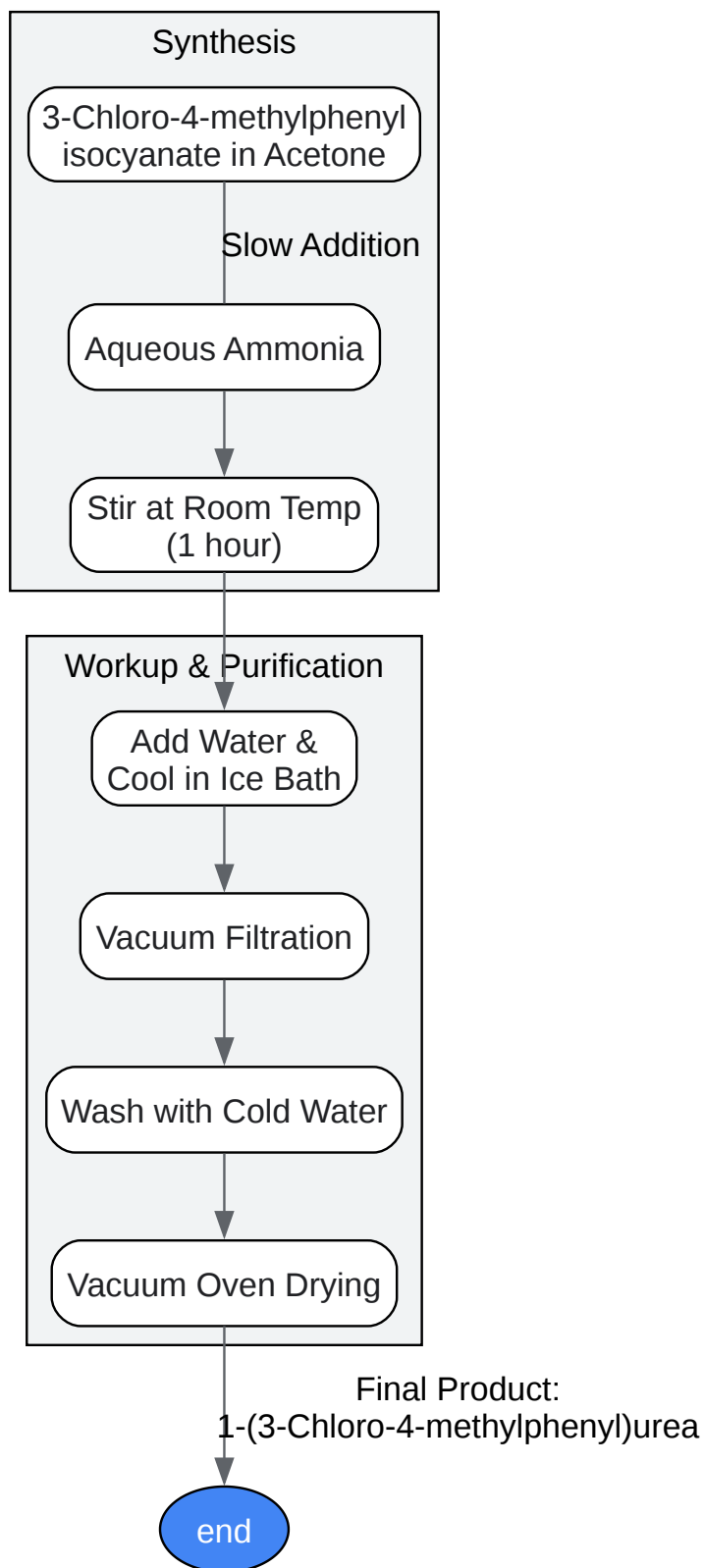
Other Potential Biological Activities

Derivatives of aryl ureas have also been investigated for a range of other therapeutic applications, including antibacterial, anticonvulsant, and anti-inflammatory activities, highlighting the broad biological potential of this chemical scaffold.[\[12\]](#)

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of **1-(3-Chloro-4-methylphenyl)urea**.

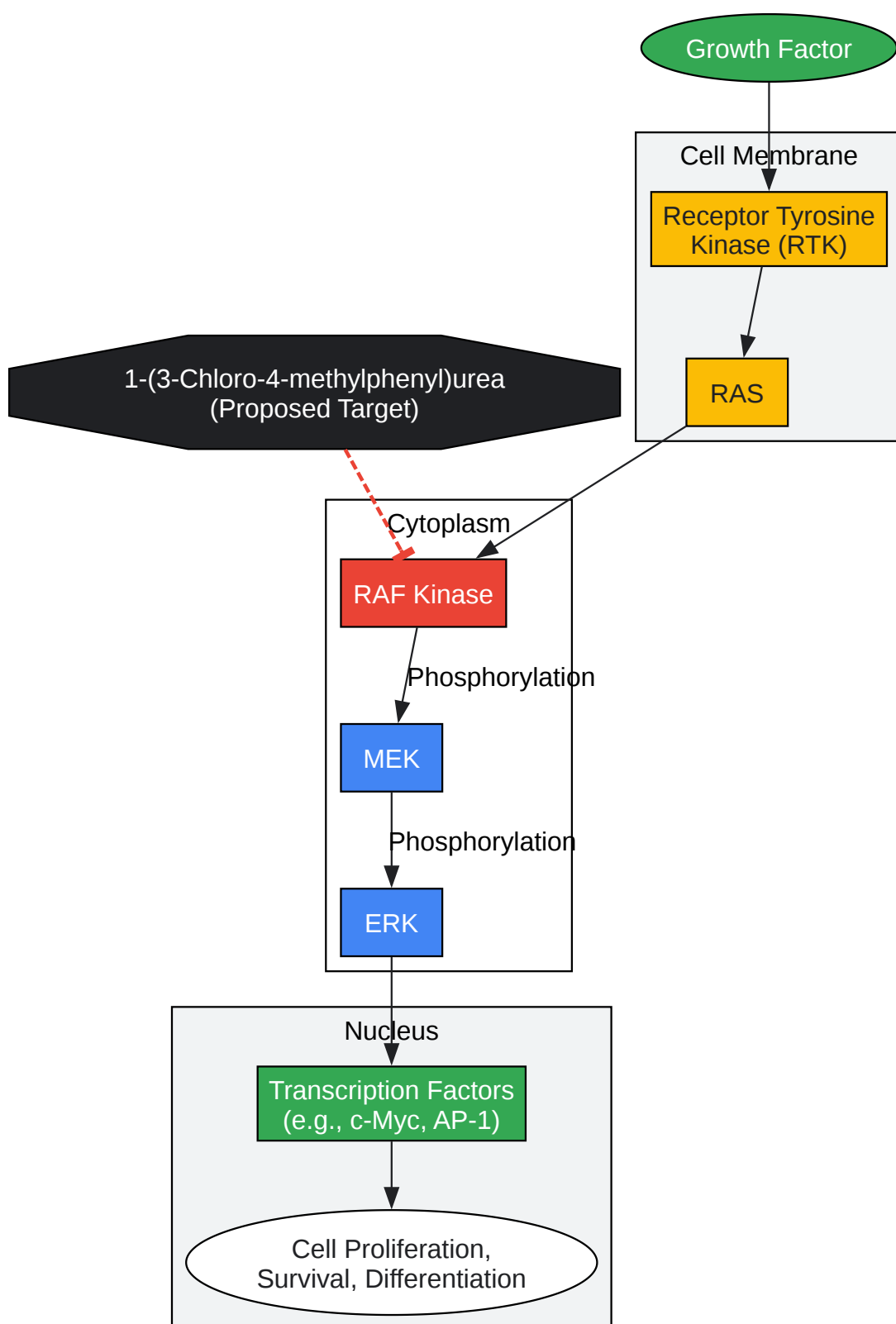


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Caption: Workflow for the synthesis of **1-(3-Chloro-4-methylphenyl)urea**.

Targeted Signaling Pathway

The diagram below depicts the RAS/RAF/MEK/ERK pathway, a primary target for many phenylurea-based anticancer agents.



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Caption: The RAS/RAF/MEK/ERK signaling pathway.

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